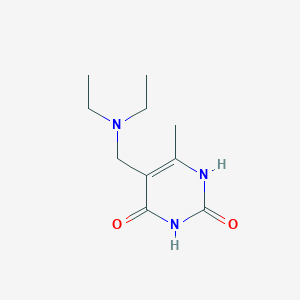![molecular formula C16H13N3O2 B15095782 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15095782.png)
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound features a benzamide group attached to the oxadiazole ring, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Substitution with 4-Methylphenyl Group: The oxadiazole ring is then substituted with a 4-methylphenyl group through a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the oxadiazole and facilitate the substitution.
Formation of Benzamide Group: The final step involves the acylation of the substituted oxadiazole with benzoyl chloride in the presence of a base, such as triethylamine (TEA), to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or hydrazines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, hydrazines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The benzamide group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: Lacks the oxadiazole ring, resulting in different chemical properties and biological activities.
4-Methyl-N-(4-methylphenyl)benzamide: Contains an additional methyl group, affecting its steric and electronic properties.
N-(4-methylphenyl)-2-(((2-(1-naphthylmethylene)hydrazino)(oxo)ac)amino)benzamide: Features a hydrazino group, leading to distinct reactivity and applications.
Uniqueness
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This structural feature enhances its potential as a versatile scaffold in drug design and materials science, distinguishing it from other benzamide derivatives.
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-9-12(10-8-11)14-15(19-21-18-14)17-16(20)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20) |
InChI Key |
ZYHRXTMIVVSXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
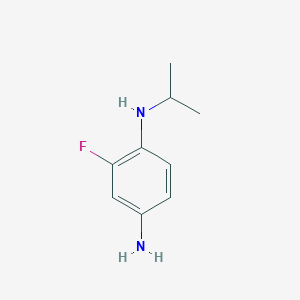


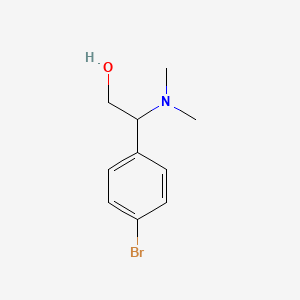
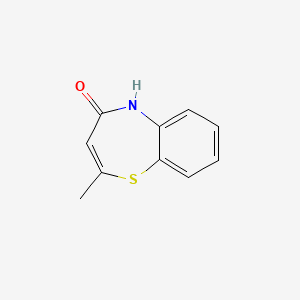
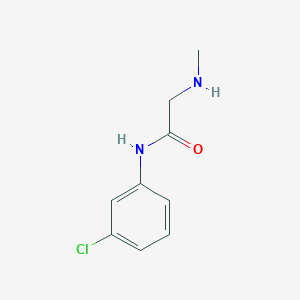
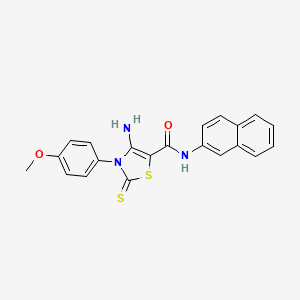

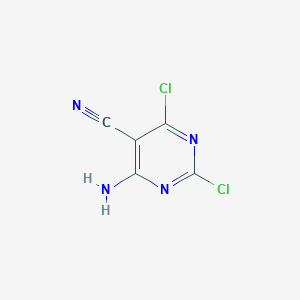
![Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate](/img/structure/B15095754.png)
![N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide](/img/structure/B15095756.png)

